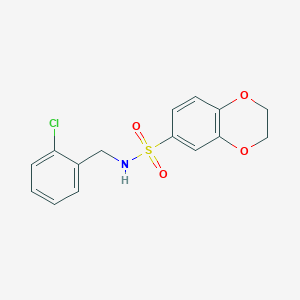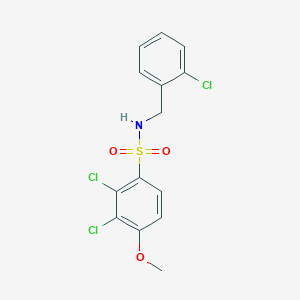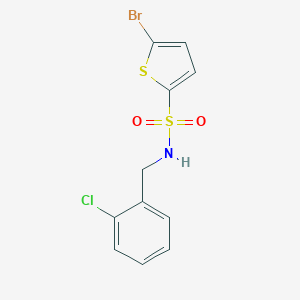![molecular formula C17H21NO4S B296492 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B296492.png)
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide, commonly referred to as MMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. In
Mécanisme D'action
The exact mechanism of action of MMPE is not yet fully understood. However, studies have suggested that MMPE may exert its anticancer effects by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. MMPE may also exert its anti-inflammatory and analgesic effects by modulating the activity of inflammatory mediators such as cytokines and prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that MMPE has a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, MMPE has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, MMPE has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of MMPE is its low toxicity profile, making it a potentially safe candidate for use in preclinical and clinical studies. Additionally, MMPE exhibits potent anticancer, anti-inflammatory, and analgesic effects, making it a versatile compound for use in various research areas. However, one of the limitations of MMPE is its low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on MMPE. One potential area of research is the development of novel formulations of MMPE that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of MMPE and its potential applications in the treatment of various diseases. Finally, studies are needed to evaluate the safety and efficacy of MMPE in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of MMPE involves the reaction of 4-methoxyphenethylamine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization to obtain MMPE in its pure form.
Applications De Recherche Scientifique
MMPE has been extensively studied for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its use as a potential anticancer agent. Studies have shown that MMPE is effective in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, MMPE has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C17H21NO4S |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-13-12-16(8-9-17(13)22-3)23(19,20)18-11-10-14-4-6-15(21-2)7-5-14/h4-9,12,18H,10-11H2,1-3H3 |
Clé InChI |
LESIEWQQCWYDCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OC)OC |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296410.png)

![N-[2-(cyclohexylsulfanyl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296412.png)
![N-cyclopropyl-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296413.png)
![N-[4-(acetylamino)phenyl]-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B296415.png)
![methyl 6-methyl-4-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B296416.png)
![N-butyl-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296418.png)
![Methyl 4-{4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296420.png)
![2-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)-2-methoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296421.png)
![Methyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B296423.png)
![N-(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B296425.png)

![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B296429.png)
